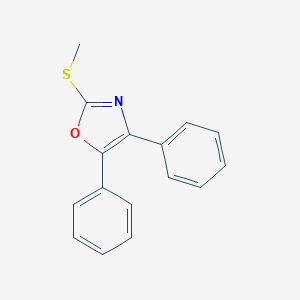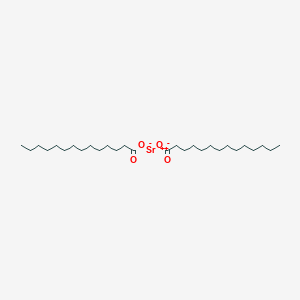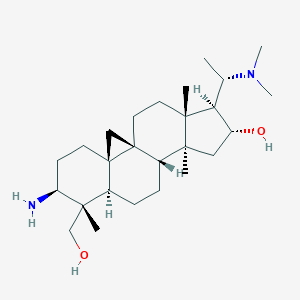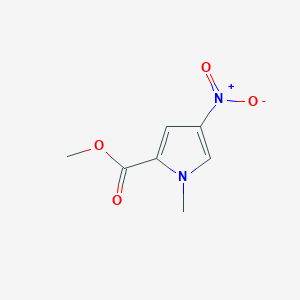
Gadolinium phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium phosphate is a rare earth metal compound that has gained significant attention in recent years due to its unique properties. It is a white, odorless powder that is insoluble in water and has a melting point of 1600°C. The compound has various applications in scientific research, including as a catalyst and a material for fuel cells.
Aplicaciones Científicas De Investigación
Gadolinium phosphate has various applications in scientific research, including as a catalyst for organic reactions, a material for fuel cells, and a component in solid oxide fuel cells. It has also been studied as a potential material for phosphors, which are used in lighting and display technologies. Additionally, gadolinium phosphate has been investigated for its magnetic properties, which could make it useful in magnetic resonance imaging (MRI) applications.
Mecanismo De Acción
The mechanism of action of gadolinium phosphate is not well understood. However, it is believed that the compound interacts with various biological molecules, including proteins and enzymes, which could explain its catalytic activity. Additionally, the magnetic properties of gadolinium phosphate could make it useful in MRI applications, as it could enhance the contrast between different tissues.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of gadolinium phosphate. However, it is known that the compound is relatively non-toxic and has low acute toxicity. Additionally, gadolinium phosphate is not believed to have any significant effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using gadolinium phosphate in lab experiments is its unique properties, which make it useful in a variety of applications. Additionally, the compound is relatively stable and easy to synthesize, making it a convenient choice for researchers. However, one limitation of using gadolinium phosphate is its cost, as it is a relatively rare compound and can be expensive to produce. Additionally, the compound's insolubility in water can make it difficult to work with in certain applications.
Direcciones Futuras
For research on gadolinium phosphate include investigating its magnetic properties, exploring its use as a catalyst for organic reactions, and further exploring its potential as a material for phosphors and solid oxide fuel cells.
Métodos De Síntesis
Gadolinium phosphate can be synthesized using various methods, including sol-gel, co-precipitation, and hydrothermal synthesis. The sol-gel method involves the hydrolysis and condensation of metal alkoxides in a solution, resulting in the formation of a gel. The gel is then dried and calcined to produce the final product. Co-precipitation involves the precipitation of two or more compounds from a solution, resulting in the formation of a solid precipitate. Hydrothermal synthesis involves the reaction of metal salts in a high-pressure, high-temperature environment, resulting in the formation of a crystalline product.
Propiedades
Número CAS |
13628-51-8 |
|---|---|
Nombre del producto |
Gadolinium phosphate |
Fórmula molecular |
GdO4P |
Peso molecular |
252.2 g/mol |
Nombre IUPAC |
gadolinium(3+);phosphate |
InChI |
InChI=1S/Gd.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 |
Clave InChI |
JAOZQVJVXQKQAD-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Gd+3] |
SMILES canónico |
[O-]P(=O)([O-])[O-].[Gd+3] |
Otros números CAS |
13628-51-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



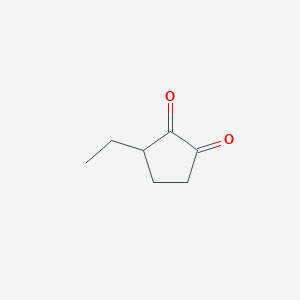
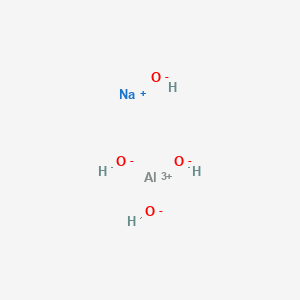
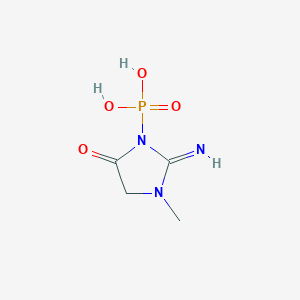
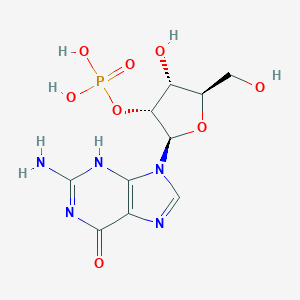
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B76262.png)
![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)
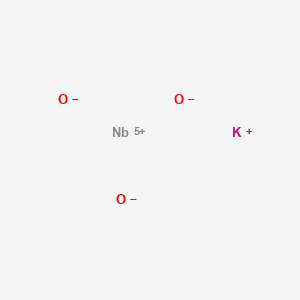
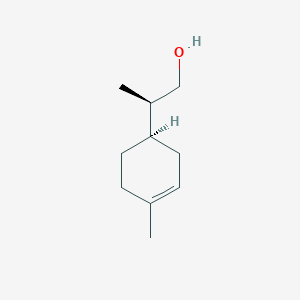
![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)
